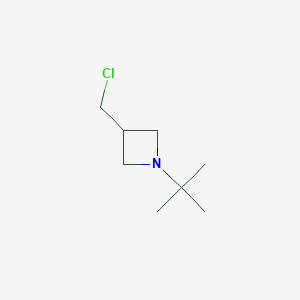

1-tert-Butyl-3-(chloromethyl)azetidine

描述

Structure

3D Structure

属性

CAS 编号 |

61471-66-7 |

|---|---|

分子式 |

C8H16ClN |

分子量 |

161.67 g/mol |

IUPAC 名称 |

1-tert-butyl-3-(chloromethyl)azetidine |

InChI |

InChI=1S/C8H16ClN/c1-8(2,3)10-5-7(4-9)6-10/h7H,4-6H2,1-3H3 |

InChI 键 |

BXXGFBFKTZFGNZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)N1CC(C1)CCl |

产品来源 |

United States |

Synthetic Methodologies for 1 Tert Butyl 3 Chloromethyl Azetidine and Analogous Azetidines

Approaches to Azetidine (B1206935) Ring Formation

The construction of the azetidine ring can be broadly categorized into two main strategies: the cyclization of linear precursors and the transformation of smaller heterocyclic rings. These approaches offer various pathways to access a wide range of substituted azetidines.

Cyclization Strategies in Azetidine Synthesis

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond to close the four-membered ring. rsc.org These methods rely on precursors containing both a nucleophilic nitrogen atom and an electrophilic carbon center, appropriately positioned to facilitate a 4-exo-tet cyclization.

A prevalent method for synthesizing azetidines is the base-induced intramolecular cyclization of γ-amino alcohols or their derivatives. In this approach, a linear precursor containing an amine and a leaving group at the γ-position is treated with a base. The base deprotonates the amine (or a precursor like a sulfonamide), enhancing its nucleophilicity and prompting an intramolecular SN2 reaction that displaces the leaving group and forms the azetidine ring. organic-chemistry.org

This strategy offers a predictable route to substituted azetidines, with the substitution pattern of the final product being determined by the structure of the acyclic starting material. organic-chemistry.org For instance, the synthesis of N-aryl-2-cyanoazetidines has been achieved from β-amino alcohols through a sequence that concludes with a one-pot mesylation and base-induced ring closure. organic-chemistry.org

Table 1: Examples of Base-Induced Cyclization for Azetidine Synthesis

| Starting Material Type | Key Transformation Steps | Base Example | Reference |

|---|---|---|---|

| β-Amino alcohol | N-arylation, N-cyanomethylation, Mesylation, Ring closure | Base (unspecified) | organic-chemistry.org |

| N-Alkenylsulfonamides | Cyclization using tert-Butyl hypoiodite | - | organic-chemistry.org |

Azetidinium salts, quaternary ammonium (B1175870) compounds containing the four-membered ring, are valuable synthetic intermediates. nih.gov Their synthesis is often achieved through the intramolecular N-alkylation of a suitable acyclic precursor. This process typically involves a secondary amine that acts as a nucleophile, attacking an electrophilic carbon center within the same molecule to form the cyclic quaternary salt. nih.gov

A common example is the reaction of a secondary amine with epichlorohydrin. The initial nucleophilic addition of the amine to the epoxide ring is followed by a spontaneous intramolecular cyclization, where the nitrogen atom displaces the chloride, yielding a 3-hydroxyazetidinium salt. nih.gov This domino reaction sequence has been effectively implemented in both batch and continuous-flow processes, with the latter offering advantages in controlling reaction kinetics and improving efficiency. nih.gov

Table 2: Synthesis of Azetidinium Salts via Intramolecular N-alkylation

| Reactants | Intermediate | Product | Key Features | Reference |

|---|

The reactivity of the azetidinium ring, driven by its strain, makes these salts useful for subsequent reactions, such as ring-opening with various nucleophiles to generate functionalized propanamines or ring expansion to form pyrrolidines. nih.gov

Ring Transformation from Smaller Heterocycles

An alternative to de novo ring construction is the expansion of smaller, more readily available heterocyclic rings. This approach leverages the strain of the starting heterocycle to drive the transformation to the larger azetidine ring.

The one-carbon ring expansion of aziridines is a powerful strategy for azetidine synthesis. nih.govchemrxiv.org This transformation involves the insertion of a single carbon atom into the three-membered aziridine (B145994) ring. A common method to achieve this is through the reaction of an aziridine with a carbene or a carbene precursor, such as a diazo compound, often in the presence of a metal catalyst. nih.govacs.org

The proposed mechanism often involves the formation of an aziridinium (B1262131) ylide intermediate. nih.govchemrxiv.org This ylide can then undergo a nih.govnih.gov-Stevens rearrangement to yield the ring-expanded azetidine. nih.govchemrxiv.org A significant challenge in this chemistry is controlling the fate of the highly reactive ylide intermediate, which can also undergo other reactions like cheletropic extrusion of an olefin. nih.govchemrxiv.org

Recent advancements have utilized engineered "carbene transferase" enzymes, which can catalyze this transformation with high enantioselectivity, overcoming the inherent reactivity of the aziridinium ylides and favoring the desired nih.govnih.gov-Stevens rearrangement. nih.govchemrxiv.orgacs.org

Table 3: Catalytic Systems for Aziridine to Azetidine Ring Expansion

| Catalyst Type | Carbene Source | Key Transformation | Selectivity | Reference |

|---|---|---|---|---|

| Rhodium catalysts | Diazo compounds | Ylide formation followed by ring-opening/ring-closing cascade | High regio- and stereoselectivity | nih.gov |

| Engineered Cytochrome P450 | Ethyl diazoacetate (EDA) | Biocatalytic nih.govnih.gov-Stevens rearrangement | High enantioselectivity (99:1 er) | nih.govchemrxiv.org |

[3+1] Cycloaddition reactions represent another important route to azetidines, where a three-atom component reacts with a one-carbon synthon. nih.govnih.gov In the context of ring expansion, this often involves the reaction of a strained three-membered ring, which acts as the three-atom component, with an external one-carbon electrophile.

For example, strained bicyclic methylene (B1212753) aziridines can react with rhodium-bound carbenes in a formal [3+1] ring expansion. nih.gov The reaction is proposed to proceed through the formation of an aziridinium ylide, followed by a ring-opening and ring-closing cascade that results in highly substituted methylene azetidines with excellent stereoselectivity. nih.gov

Another approach involves the enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex. acs.org This method provides a direct route to enantioenriched azetidines bearing an exocyclic imido group. acs.org

Introduction of the 1-tert-Butyl Group and Chloromethyl Moiety

The construction of 1-tert-butyl-3-(chloromethyl)azetidine involves the strategic introduction of two key functionalities onto the azetidine core: the tert-butyl group at the nitrogen atom and a chloromethyl group at the 3-position. These steps are often crucial in multi-step syntheses of more complex molecules.

N-Protection Strategies using tert-Butyloxycarbonyl (Boc) Group

In the synthesis of azetidine derivatives, the nitrogen atom is often protected to prevent unwanted side reactions and to modulate its reactivity. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for this purpose. The introduction of the Boc group can be achieved by reacting the azetidine precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This protection strategy is advantageous because the Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). acs.org

The use of the Boc group is particularly relevant in syntheses that require manipulation of other parts of the azetidine ring. For instance, in the preparation of 3-substituted azetidines, the nitrogen is first protected with a Boc group. This allows for subsequent reactions, such as the Horner-Wadsworth-Emmons reaction at the 3-position, to proceed without interference from the nitrogen atom. mdpi.com One synthetic route towards a related compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with diethyl (cyanomethyl)phosphonate. nih.govscienceopen.com This highlights the utility of the Boc group in facilitating C-C bond formation on the azetidine ring.

Furthermore, the Boc group can influence the regioselectivity of reactions. For example, in the lithiation of N-Boc-3-methoxyazetidine, the Boc group directs the regioselective lithiation at the α-sp² position of an in situ formed azetine intermediate. nih.gov The choice of protecting group is critical, as illustrated by the differing reactivity of N-Boc-azetidine compared to its thiocarbonyl analogue, N-Botc-azetidine, which shows greater acid lability. acs.org

Regioselective Introduction of Chloromethyl Functionality

The introduction of a chloromethyl group at the 3-position of the azetidine ring is a key step in the synthesis of the target compound. This functional group serves as a versatile handle for further synthetic transformations. A common strategy involves the conversion of a precursor functional group, such as a hydroxyl or hydroxymethyl group, into the desired chloromethyl moiety.

For instance, 3-hydroxyazetidine derivatives can be used as precursors. The hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, which is then displaced by a chloride ion. An alternative approach involves the direct chlorination of a hydroxymethyl group using a suitable chlorinating agent like thionyl chloride or phosphorus oxychloride.

In a related synthesis, 4-(haloalkyl)azetidin-2-ones have been reduced using chloroalane (AlH₂Cl) to yield 2-(haloalkyl)azetidines. researchgate.net These halogenated azetidines can then undergo rearrangements to form other heterocyclic structures. researchgate.net Another method involves the iodine-mediated cyclization of homoallyl amines to produce 2-(iodomethyl)azetidine derivatives, which can then be further functionalized. researchgate.net While not a direct chlorination, this demonstrates the principle of introducing a halomethyl group that could potentially be converted to a chloromethyl group.

The regioselectivity of these reactions is crucial. The substitution at the 3-position is often directed by the starting material, such as a 3-azetidinone or a 3-hydroxyazetidine. The stability of the four-membered ring during these transformations is also a key consideration, as ring-opening reactions can be a competing pathway. researchgate.net

Advanced and Emerging Synthetic Techniques

Recent advances in synthetic organic chemistry have provided new tools for the construction of azetidine rings with greater efficiency and control. These methods often offer advantages over classical approaches in terms of yield, selectivity, and environmental impact.

Transition Metal-Catalyzed Syntheses of Azetidine Derivatives

Transition metal catalysis has emerged as a powerful strategy for the synthesis of azetidines. nih.gov These methods often involve the formation of the strained four-membered ring through intramolecular C-H amination or other cyclization reactions. Palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)–H bonds has been shown to be a highly efficient route to azetidines. chemrxiv.org

Iron-based catalysts are also gaining attention due to their low cost, low toxicity, and abundance. researchgate.net Iron dipyrrinato complexes have been used to catalyze the synthesis of azetidines from organic azides. researchgate.net Additionally, copper-catalyzed cross-coupling reactions have been employed in the synthesis of azetidine-fused benzodiazepine (B76468) derivatives. nih.gov Lanthanide triflates, such as La(OTf)₃, have been utilized as catalysts for the intramolecular regioselective aminolysis of epoxy amines to furnish azetidines. frontiersin.org

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium(II) | Intramolecular C-H Amination | γ- and δ-amino C-H bonds | Azetidines, Pyrrolidines, Indolines | chemrxiv.org |

| Iron Dipyrrinato | Cascade Process | Organic Azides, Alkynoic Acids | Azetidines | researchgate.net |

| Copper(I) Iodide | Intramolecular Cross-Coupling | Chiral Azetidine-2-carboxamide derivatives | Azetidine-fused 1,4-benzodiazepin-2-one | nih.gov |

| Lanthanum(III) Triflate | Intramolecular Aminolysis | cis-3,4-Epoxy Amines | Azetidines | frontiersin.org |

| Iridium(III) Photocatalyst | [2+2] Cycloaddition | 2-Isoxazoline-3-carboxylates, Alkenes | Azetidines | rsc.org |

Biocatalytic Approaches to Azetidine Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral azetidines. Enzymes can catalyze reactions with high enantioselectivity, which is often difficult to achieve with traditional chemical methods.

A notable example is the use of engineered cytochrome P450 enzymes as "carbene transferases" to catalyze the one-carbon ring expansion of aziridines to form azetidines. chemrxiv.orgresearchgate.net This biocatalytic chemrxiv.orgresearchgate.net-Stevens rearrangement proceeds with excellent enantioselectivity (99:1 er). chemrxiv.org The enzyme's active site plays a crucial role in controlling the reaction's outcome and suppressing side reactions. thieme-connect.com

Another biocatalytic approach involves the use of whole-cell catalysts. For example, Rhodococcus erythropolis AJ270 has been used for the efficient and enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles to the corresponding carboxylic acids and amides with enantiomeric excesses up to >99.5%. nih.gov This process relies on the combined action of a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase. nih.gov

| Biocatalyst | Reaction Type | Substrate | Product | Key Feature | Reference |

| Engineered Cytochrome P450 (P411-AzetS) | chemrxiv.orgresearchgate.net-Stevens Rearrangement | Aziridines | Chiral Azetidines | High enantioselectivity (99:1 er) | chemrxiv.orgresearchgate.net |

| Rhodococcus erythropolis AJ270 (whole cells) | Enantioselective Biotransformation | Racemic 1-benzylazetidine-2-carbonitriles | Chiral Azetidine-2-carboxylic acids and amides | High enantiomeric excess (>99.5% ee) | nih.gov |

Green Chemistry Principles in Azetidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azetidines to develop more sustainable and environmentally friendly processes. This includes the use of safer solvents, atom-economical reactions, and catalytic methods.

The use of iron-based catalysts, as mentioned earlier, is an example of a greener approach, as iron is more abundant and less toxic than many other transition metals. researchgate.net Biocatalytic methods are inherently green as they are typically performed in aqueous media under mild conditions. nih.gov

The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of purification steps and minimizing waste. A one-pot synthesis of nitrogen-containing heterocycles, including azetidines, from alkyl dihalides and primary amines has been developed using microwave irradiation in an aqueous medium. organic-chemistry.org

Furthermore, efforts are being made to replace hazardous reagents with greener alternatives. For example, in the synthesis of a key intermediate for the drug baricitinib, which contains an azetidine moiety, a green oxidation reaction in a microchannel reactor has been developed. nih.govscienceopen.com This approach offers better control over reaction conditions and can reduce the use of polluting reagents. scienceopen.com The Piancatelli–Margarita oxidation, which uses catalytic TEMPO and a hypervalent iodine compound, is another example of a milder and more environmentally benign oxidation method that has been explored in the synthesis of precursors to azetidines. mdpi.com

Research Applications of 1 Tert Butyl 3 Chloromethyl Azetidine and Its Derivatives As Synthetic Building Blocks

Precursors for Complex Nitrogen Heterocycles

The inherent ring strain and the presence of a reactive C-Cl bond make 1-tert-Butyl-3-(chloromethyl)azetidine a valuable precursor for the synthesis of more complex nitrogen heterocycles. The chloromethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities and the construction of larger, more elaborate heterocyclic systems.

One key application is in the synthesis of piperidine (B6355638) and pyrrolidine (B122466) derivatives, which are prevalent motifs in many biologically active compounds. For instance, the reaction of this compound with suitable nucleophiles can initiate a cascade of reactions, including ring-opening and subsequent intramolecular cyclization, to yield these larger ring systems. While specific examples directly utilizing this compound are not extensively detailed in publicly available literature, the general reactivity pattern of similar 3-substituted azetidines provides a strong basis for this application. The tert-butyl group on the nitrogen atom can influence the regioselectivity of these reactions and can be removed under specific conditions if required for further synthetic transformations.

Furthermore, the azetidine (B1206935) ring itself can undergo ring-expansion reactions. Treatment of 3-(halomethyl)azetidines with various reagents can lead to the formation of five- and six-membered rings. This transformation is a powerful tool for accessing a wider range of heterocyclic scaffolds from a common azetidine precursor.

| Starting Material | Reagent/Reaction Condition | Product Heterocycle | Reference |

| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Mesylation, followed by intramolecular cyclization | Azabicyclo[1.1.1]pentane derivative | General synthetic strategy |

| This compound | Various nucleophiles (e.g., amines, thiols) | Substituted azetidines | Inferred from general reactivity |

| This compound | Ring expansion conditions | Pyrrolidine/Piperidine derivatives | Inferred from general reactivity |

Synthetic Intermediates in Medicinal Chemistry Research Scaffolds

The azetidine moiety is increasingly recognized as a valuable component in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and three-dimensional character. This compound serves as a key intermediate for the incorporation of this desirable scaffold into novel drug-like molecules.

Utility in Analog Synthesis

The reactive chloromethyl group of this compound allows for its straightforward incorporation into existing molecular frameworks, enabling the synthesis of a wide range of analogs for structure-activity relationship (SAR) studies. By systematically modifying other parts of a molecule while keeping the azetidine core constant, medicinal chemists can probe the impact of this specific heterocycle on biological activity. For example, replacing a more flexible or metabolically labile linker with the rigid azetidine scaffold can lead to compounds with improved pharmacokinetic profiles.

A relevant example is the synthesis of compounds where the azetidine ring is linked to a piperidine moiety, another important heterocycle in medicinal chemistry. The synthesis of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate showcases the coupling of these two key building blocks, which can then be further elaborated to generate a library of diverse compounds for biological screening.

Strategies for Scaffolds with Tuned Biological Properties

Research has shown that azetidine-containing scaffolds are of particular interest in the development of agents targeting the central nervous system (CNS). nih.gov The three-dimensional nature of the azetidine ring is thought to be beneficial for crossing the blood-brain barrier. By using this compound as a starting material, medicinal chemists can design and synthesize novel CNS-active compounds with potentially improved efficacy and reduced off-target effects. For instance, the discovery of a novel azetidine scaffold for colony-stimulating factor-1 receptor (CSF-1R) inhibitors highlights the potential of this heterocycle in developing targeted therapies. nih.gov

Development of Novel Chemical Entities for Research Investigations

Beyond its application in medicinal chemistry, this compound and its derivatives are valuable tools for the development of novel chemical entities for fundamental research. The unique structural and electronic properties of the azetidine ring can be exploited to create molecular probes, ligands for specific receptors, and building blocks for materials science.

The ability to readily introduce various functional groups via the chloromethyl handle allows for the synthesis of a diverse library of azetidine-containing compounds. These libraries can be screened against a wide range of biological targets to identify new chemical probes for studying cellular processes or to discover starting points for new drug discovery programs.

Advanced Characterization Methodologies for Azetidine Compounds in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-tert-Butyl-3-(chloromethyl)azetidine by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group will produce a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum due to the magnetic equivalence of the methyl protons. The protons on the azetidine (B1206935) ring and the chloromethyl group will appear as more complex multiplets due to spin-spin coupling with neighboring protons. The chemical shifts and coupling constants of these signals provide valuable information about the connectivity and stereochemistry of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is anticipated to show signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbons of the azetidine ring, and the carbon of the chloromethyl group. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (CH₃) | ~1.0-1.2 | Singlet | 9H |

| Azetidine Ring CH₂ | ~2.5-3.5 | Multiplet | 4H |

| Azetidine Ring CH | ~2.8-3.2 | Multiplet | 1H |

| Chloromethyl CH₂ | ~3.6-3.8 | Doublet | 2H |

| Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~25-30 |

| tert-Butyl (C) | ~50-55 |

| Azetidine Ring CH₂ | ~55-65 |

| Azetidine Ring CH | ~35-45 |

| Chloromethyl CH₂ | ~45-50 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include C-H stretching vibrations for the alkyl groups, C-N stretching for the azetidine ring, and a characteristic C-Cl stretching vibration.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C-H (Alkyl) Stretch | 2850-3000 |

| C-N Stretch | 1000-1250 |

| C-Cl Stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, mass spectrometry will confirm the molecular weight of 161.66 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. Common fragmentation pathways for this molecule may include the loss of the tert-butyl group, the chloromethyl group, or cleavage of the azetidine ring, providing valuable clues to its structure.

Chromatographic Purity and Composition Analysis

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be a suitable approach. The compound would be detected by a UV detector, and its purity would be determined by the area percentage of its corresponding peak in the chromatogram.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile compounds. Given the likely volatility of this compound, GC is a viable method for its analysis. The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The purity is determined by the relative area of the peak corresponding to the compound.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Detector | FID or MS |

Computational Chemistry and Theoretical Studies

In the realm of academic research, computational chemistry and theoretical studies have emerged as indispensable tools for the in-depth characterization of novel and complex molecules. For azetidine compounds, particularly substituted derivatives like this compound, these computational approaches provide unparalleled insights into their molecular architecture, electronic properties, and reactivity. By leveraging the power of quantum mechanics and molecular modeling, researchers can predict and understand the behavior of these strained four-membered rings with a high degree of accuracy, guiding synthetic efforts and the development of new applications. thescience.dev

Ab Initio Methods for Conformational and Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful techniques for analyzing the conformational landscape and electronic structure of azetidine derivatives. These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), allow for the precise calculation of molecular geometries, energies, and various electronic properties. nih.gov

The conformational flexibility of the azetidine ring, while limited by its strained nature, is a critical determinant of its chemical and biological activity. For a molecule such as this compound, ab initio calculations can identify the most stable conformations by mapping the potential energy surface. This involves systematically varying the dihedral angles of the substituents and the puckering of the azetidine ring to locate energy minima. The large tert-butyl group on the nitrogen atom and the chloromethyl group at the 3-position significantly influence the conformational preferences, and computational studies can quantify these steric and electronic effects.

The electronic structure of this compound can also be thoroughly investigated using ab initio methods. These calculations provide valuable information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. researchgate.netmdpi.com This data is crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties. For instance, the calculated HOMO-LUMO gap can provide an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.

Below is an interactive data table showcasing hypothetical results from an ab initio analysis of this compound, illustrating the types of data that can be generated.

Mechanistic Pathway Elucidation through Computational Modeling

For example, in a nucleophilic substitution reaction where the chloride is displaced by a nucleophile, computational modeling can be used to determine whether the reaction proceeds through an S_N1 or S_N2 mechanism. By calculating the energies of the reactants, transition states, and products for both pathways, the more favorable route can be identified. These calculations can also reveal the influence of the bulky tert-butyl group on the stereochemical outcome of the reaction.

Furthermore, computational studies can shed light on more complex, multi-step reactions. For instance, in the synthesis of bicyclic structures derived from this compound, computational modeling can help to rationalize the observed regioselectivity and stereoselectivity. nih.gov By modeling the various possible reaction pathways, researchers can gain insights into the factors that control the reaction outcome, such as steric hindrance, electronic effects, and the role of catalysts. thescience.dev

The following interactive data table presents hypothetical energetic data for a proposed reaction mechanism involving this compound, highlighting the utility of computational modeling in mechanistic elucidation.

常见问题

Q. What are the optimal synthetic routes for 1-tert-Butyl-3-(chloromethyl)azetidine, and how can reaction conditions be systematically optimized?

To identify optimal synthetic pathways, employ Design of Experiments (DoE) methodologies such as factorial design to minimize trial numbers while evaluating critical parameters (e.g., temperature, solvent polarity, and stoichiometry). For example, fractional factorial designs can isolate variables influencing yield and purity, reducing experimental redundancy . Statistical tools like response surface methodology (RSM) further refine reaction conditions by modeling interactions between variables .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm substituent positions (e.g., tert-butyl and chloromethyl groups) via chemical shifts and coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection quantifies purity, especially for chlorinated byproducts. Comparative data, such as melting points and % yields from analogous azetidine compounds (Table 2 in ), can benchmark expected outcomes.

Q. What are the key applications of this compound in medicinal chemistry or materials science?

This compound serves as a versatile intermediate:

- Medicinal Chemistry : Functionalize the chloromethyl group for covalent inhibition (e.g., targeting cysteine residues in enzymes) .

- Materials Science : Incorporate into polymers for tunable rigidity or as crosslinking agents due to its strained azetidine ring .

Advanced Research Questions

Q. How can computational chemistry (e.g., density functional theory (DFT) or reaction path search methods) predict the reactivity of this compound?

Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in nucleophilic substitutions at the chloromethyl site. Reaction path search algorithms (e.g., GRRM) map potential energy surfaces, identifying intermediates and byproducts. Integrate computational predictions with experimental validation, as demonstrated in ICReDD’s feedback loop for reaction optimization .

Q. What experimental strategies resolve contradictions in data, such as unexpected byproducts or variable yields, during synthesis?

- Controlled Replication : Repeat experiments under identical conditions to distinguish systematic vs. random errors.

- Mechanistic Probes : Use isotopic labeling (e.g., C) or trapping agents (e.g., TEMPO) to identify reactive intermediates.

- Cross-Disciplinary Methodologies : Adopt strategies from contested territories research, such as iterative project fairs, to triangulate data through collaborative analysis . Theoretical frameworks (e.g., reaction networks) align experimental observations with mechanistic hypotheses .

Q. How can researchers design kinetic and thermodynamic studies to elucidate the reaction mechanisms involving this compound?

- Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to determine rate laws and activation parameters.

- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies enthalpy changes during adduct formation.

- Process Control : Apply dynamic simulation tools (e.g., Aspen Plus) to model heat/mass transfer effects in scaled-up syntheses .

Q. What safety protocols are critical when handling this compound, given its reactive chloromethyl group?

- Containment : Use fume hoods and gloveboxes to minimize inhalation/contact risks.

- Reactivity Mitigation : Store under inert atmospheres (N/Ar) to prevent hydrolysis or oxidation.

- Emergency Preparedness : Consult safety data sheets (SDS) for first-aid measures, though specific protocols for this compound may require extrapolation from structurally similar chlorinated azetidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。